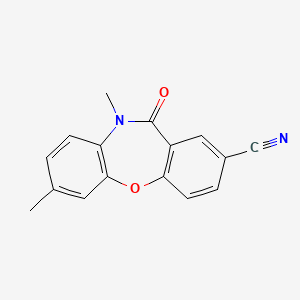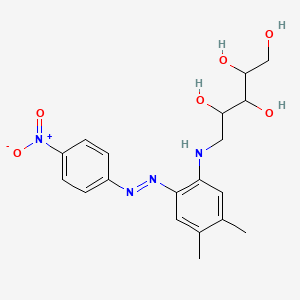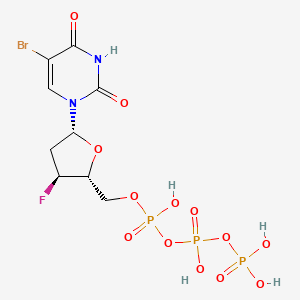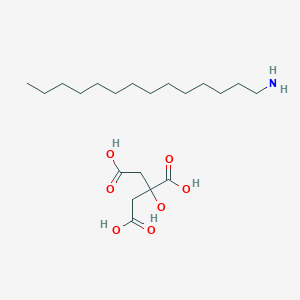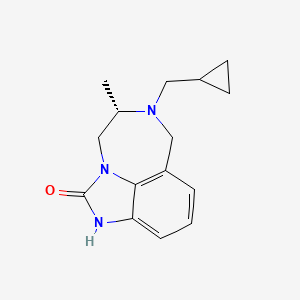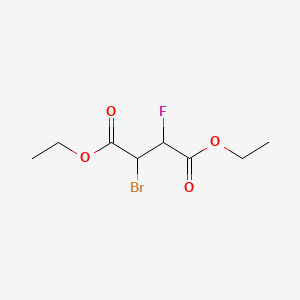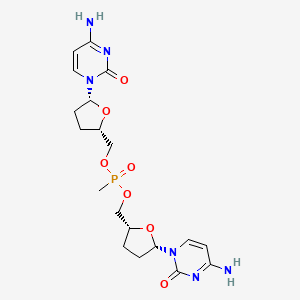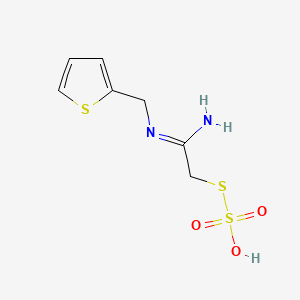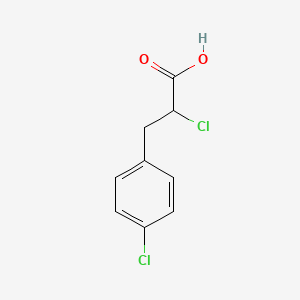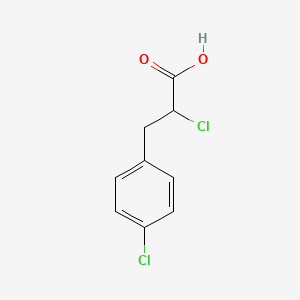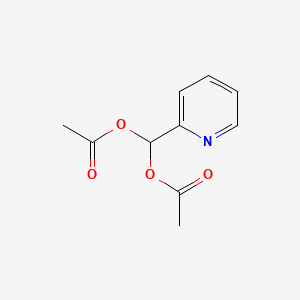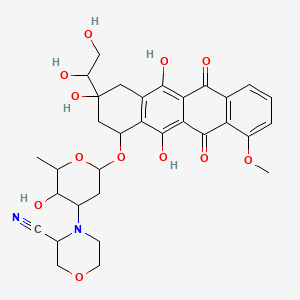![molecular formula C17H12N6 B12800872 8-Methyl-14-phenyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene CAS No. 4137-58-0](/img/structure/B12800872.png)
8-Methyl-14-phenyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methyl-14-phenyl-8,10,12,13,15,16-hexazatetracyclo[77002,7011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene is a complex organic compound characterized by its unique tetracyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-14-phenyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the construction of the tetracyclic core through a series of cyclization reactions. This can be achieved using a combination of Diels-Alder reactions and intramolecular cyclizations.
Introduction of Functional Groups: Subsequent steps involve the introduction of the methyl and phenyl groups at specific positions on the core structure. This is typically achieved through selective alkylation and arylation reactions.
Final Cyclization: The final step involves the closure of the remaining rings to form the complete tetracyclic structure. This step often requires the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
8-Methyl-14-phenyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Halogenation and nitration are typical examples of such reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
8-Methyl-14-phenyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.
Materials Science: The compound’s rigid tetracyclic structure makes it suitable for use in the design of novel materials with specific mechanical and electronic properties.
Biological Research: Researchers investigate its interactions with enzymes and receptors to understand its potential biological activities and mechanisms of action.
Industrial Applications: The compound can be used as a building block in the synthesis of more complex molecules for various industrial applications.
作用機序
The mechanism of action of 8-Methyl-14-phenyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.
類似化合物との比較
Similar Compounds
8-Methyl-14-phenyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene: Similar in structure but with different substituents.
This compound: Another tetracyclic compound with variations in ring size and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of rings and substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
4137-58-0 |
|---|---|
分子式 |
C17H12N6 |
分子量 |
300.32 g/mol |
IUPAC名 |
8-methyl-14-phenyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene |
InChI |
InChI=1S/C17H12N6/c1-22-13-10-6-5-9-12(13)14-16(22)18-17-20-19-15(23(17)21-14)11-7-3-2-4-8-11/h2-10H,1H3 |
InChIキー |
XBGFFVZKERAEQJ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C3=NN4C(=NN=C4N=C31)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


